1,2-Propanediamine, N1,N1-diethyl-2-methyl-

Description

N,N-Diethyl-2-methyl-1,2-propanediamine, a substituted diamine, is a compound of interest due to its potential as a ligand in coordination chemistry and as a building block in organic synthesis. While extensive research specifically dedicated to this molecule is not widely documented, its structural features place it within a class of compounds that are of significant academic and industrial interest.

Substituted 1,2-diamines are a critically important class of organic compounds. Their utility stems from the presence of two nitrogen atoms on adjacent carbon atoms, which allows them to act as bidentate ligands in the formation of stable chelate complexes with a wide variety of metal ions. nih.govrsc.orgmit.edu This chelating ability is fundamental to their application in coordination chemistry, where they are used to create metal complexes with specific catalytic, magnetic, or optical properties.

In advanced chemical synthesis, chiral 1,2-diamines and their derivatives are highly valued as ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. nih.gov They also serve as versatile synthons for the construction of more complex nitrogen-containing molecules. The reactivity of the amino groups can be selectively manipulated, allowing for the stepwise introduction of different functional groups.

The properties and applications of substituted 1,2-diamines are diverse and are continually being explored in various fields of chemical research.

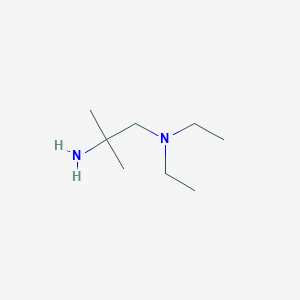

The chemical structure of N,N-Diethyl-2-methyl-1,2-propanediamine is characterized by a propane (B168953) backbone with two amino groups on the first and second carbon atoms. One of the nitrogen atoms (N1) is substituted with two ethyl groups, while the second nitrogen atom (at the 2-position) is attached to a carbon that also bears a methyl group.

Key Structural Features:

Asymmetric Center: The presence of a methyl group on the second carbon of the propanediamine backbone creates a chiral center, meaning the molecule can exist as a pair of enantiomers.

Steric Hindrance: The diethyl and methyl substituents introduce steric bulk around the nitrogen atoms, which can influence the geometry and stability of the coordination complexes it forms.

Basicity: The presence of two amino groups makes the molecule basic. The degree of substitution on the nitrogen atoms affects their respective basicities.

These features suggest that N,N-Diethyl-2-methyl-1,2-propanediamine could form interesting and potentially useful coordination complexes, with the stereochemistry and steric environment playing a key role in their properties.

Below is a table summarizing the basic chemical information for this compound.

| Property | Value |

| IUPAC Name | N1,N1-Diethyl-2-methylpropane-1,2-diamine |

| CAS Number | 6105-70-0 |

| Molecular Formula | C8H20N2 |

| Molecular Weight | 144.26 g/mol |

The study of 1,2-diamines has a rich history, dating back to the foundational work in coordination chemistry. The parent compound, 1,2-propanediamine, has long been used as a classic bidentate ligand. wikipedia.org Early research focused on the synthesis and characterization of coordination complexes with various transition metals.

A significant evolution in the research on 1,2-propanediamine derivatives was the development of methods for chiral resolution. wikipedia.org This allowed for the separation of enantiomers and the study of their distinct properties, particularly in the context of asymmetric catalysis. The ability to synthesize enantiomerically pure 1,2-diamines opened up new avenues for the creation of catalysts that could control the stereochemical outcome of chemical reactions.

In more recent decades, research has expanded to include a wide array of substituted 1,2-diamines with tailored electronic and steric properties. The development of new synthetic methodologies has enabled the preparation of increasingly complex diamine ligands for specific applications in catalysis, materials science, and medicinal chemistry. nih.gov The ongoing exploration of compounds like N,N-Diethyl-2-methyl-1,2-propanediamine is a continuation of this long-standing interest in the versatile chemistry of 1,2-diamine derivatives.

Structure

3D Structure

Properties

IUPAC Name |

1-N,1-N-diethyl-2-methylpropane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-5-10(6-2)7-8(3,4)9/h5-7,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYLAXOCNOCLPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(C)(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of N,n Diethyl 2 Methyl 1,2 Propanediamine

Reductive Amination Strategies for 1,2-Propanediamine Derivatives

Reductive amination, also known as reductive alkylation, is a highly versatile and widely employed method for the synthesis of amines. acsgcipr.orgmasterorganicchemistry.com This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is subsequently reduced to the corresponding amine. wikipedia.org For the synthesis of N,N-Diethyl-2-methyl-1,2-propanediamine, a suitable starting material would be 2-methyl-1,2-propanediamine, which can be reacted with an ethylating carbonyl compound such as acetaldehyde (B116499). This one-pot approach is often preferred in green chemistry as it can reduce the number of intermediate purification steps, thereby minimizing waste. wikipedia.org

The reaction proceeds through the nucleophilic attack of one of the amino groups of 2-methyl-1,2-propanediamine on the carbonyl carbon of acetaldehyde, forming a hemiaminal intermediate. wikipedia.org This intermediate then undergoes dehydration to form an imine, which is subsequently reduced to the mono-ethylated product. The process can be repeated to introduce a second ethyl group on the same nitrogen atom, yielding the desired N,N-diethyl derivative. The key to a successful synthesis lies in the careful control of reaction conditions to favor the formation of the desired product over potential side products.

The efficiency and selectivity of reductive amination are highly dependent on the reaction conditions. rsc.org Stoichiometric control of the reactants is a critical parameter. To synthesize the N,N-diethyl derivative, at least two equivalents of the acetaldehyde would be required for each equivalent of the diamine. However, using a molar excess of the carbonyl compound can sometimes lead to side reactions, such as aldol (B89426) condensations. acsgcipr.org Conversely, an excess of the amine can help to drive the initial imine formation.

The pH of the reaction medium plays a crucial role in the mechanism of reductive amination. rsc.org The reaction is typically carried out under weakly acidic conditions. Acid catalysis facilitates the dehydration of the hemiaminal intermediate to form the iminium ion, which is more susceptible to reduction. acsgcipr.org However, excessively low pH can lead to the protonation of the starting amine, reducing its nucleophilicity and hindering the initial attack on the carbonyl group. Therefore, maintaining an optimal pH range is essential for maximizing the reaction rate and yield.

Table 1: Hypothetical Optimization Parameters for Reductive Amination

| Parameter | Condition 1 | Condition 2 (Optimized) | Condition 3 | Rationale for Optimization |

| Stoichiometry (Diamine:Aldehyde) | 1:1.5 | 1:2.2 | 1:3 | A slight excess of the aldehyde ensures complete diethylation without significant side product formation. |

| pH | 3-4 | 5-6 | 7-8 | Weakly acidic conditions favor iminium ion formation without excessive protonation of the amine. |

| Temperature (°C) | 0 | 25 (Room Temp) | 50 | Mild temperatures are often sufficient and help to prevent degradation of reactants and products. mdpi.com |

| Solvent | Water | Methanol (B129727) | Toluene | Polar protic solvents like methanol can stabilize intermediates and are compatible with borohydride (B1222165) reducing agents. nih.gov |

The choice of the reducing agent is central to the success of a reductive amination reaction. The reducing agent must selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound. masterorganicchemistry.com Sodium cyanoborohydride (NaBH3CN) is a frequently used reagent for this purpose. masterorganicchemistry.comchemistrysteps.com Its reduced reactivity compared to sodium borohydride (NaBH4) allows it to be used in mildly acidic conditions where the iminium ion is present, and it does not readily reduce aldehydes or ketones at these pH levels. masterorganicchemistry.com

Other reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) can also be employed and may be preferred in some cases to avoid the use of cyanide-containing reagents. masterorganicchemistry.com Alternatively, catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel is another common method. acsgcipr.orgwikipedia.org These catalytic methods are considered greener as they often have a higher atom economy. acsgcipr.org More recently, iridium complexes have been developed as highly active catalysts for reductive amination under mild conditions. nih.govkanto.co.jp

Table 2: Comparison of Catalyst/Reducing Agent Systems for Reductive Amination

| Catalyst/Reducing Agent | Advantages | Disadvantages | Typical Conditions |

| Sodium Cyanoborohydride (NaBH3CN) | Selective for imines/iminium ions. masterorganicchemistry.com | Toxic cyanide byproduct. | Weakly acidic (pH 5-6), protic solvent. chemistrysteps.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Non-toxic, mild, and effective. masterorganicchemistry.com | Can be more expensive. | Aprotic solvents (e.g., dichloroethane). |

| H2 with Pd/C or PtO2 | High atom economy, clean reaction. acsgcipr.org | Requires specialized high-pressure equipment. | Elevated H2 pressure, various solvents. |

| Iridium Complexes | High activity and selectivity under mild conditions. nih.govkanto.co.jp | Catalyst can be expensive. | Often uses formic acid or ammonium (B1175870) formate (B1220265) as a hydrogen source. kanto.co.jp |

Understanding the reaction mechanism is key to optimizing a synthetic procedure. Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction. nih.gov For instance, in the reductive amination for the synthesis of N,N-Diethyl-2-methyl-1,2-propanediamine, deuterium-labeled sodium cyanoborodeuteride (NaBD3CN) could be used as the reducing agent. The position of the deuterium (B1214612) atom in the final product, as determined by mass spectrometry or NMR spectroscopy, would confirm that the hydride (or deuteride) is added to the carbon of the C=N double bond of the iminium intermediate.

In-situ spectroscopic monitoring techniques, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, allow for the real-time observation of the concentrations of reactants, intermediates, and products throughout the course of the reaction. mdpi.com This can provide valuable kinetic data and help to identify transient intermediates, such as the hemiaminal and the iminium ion. By observing the disappearance of the carbonyl stretch of the aldehyde and the appearance and subsequent disappearance of the C=N stretch of the imine, the reaction progress can be followed, and rate-determining steps can be identified. mdpi.com

Alkylation Routes from Propane-1,2-diamine and its Monosubstituted Analogs

An alternative approach to the synthesis of N,N-Diethyl-2-methyl-1,2-propanediamine is the direct alkylation of a suitable diamine precursor with an ethylating agent, such as an ethyl halide (e.g., ethyl iodide or ethyl bromide). wikipedia.org This method involves the nucleophilic substitution reaction where the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide. wikipedia.org Starting with 2-methyl-1,2-propanediamine, the reaction would proceed by the stepwise addition of ethyl groups to one of the nitrogen atoms.

Direct alkylation of amines, particularly diamines, is often plagued by a lack of selectivity. nih.gov Several challenges arise in the alkylation of 2-methyl-1,2-propanediamine. Firstly, there is the issue of over-alkylation. acs.org The secondary amine formed after the first ethylation is often more nucleophilic than the primary starting amine, leading to a third and even a fourth alkylation, resulting in the formation of a quaternary ammonium salt. wikipedia.org

Secondly, for an unsymmetrical diamine like 2-methyl-1,2-propanediamine, there is the challenge of regioselectivity. The two nitrogen atoms are in different chemical environments (one is primary and attached to a primary carbon, while the other is primary and attached to a tertiary carbon), which will influence their relative nucleophilicity and steric hindrance. This can lead to a mixture of products where the ethyl groups are attached to different nitrogen atoms. Controlling which of the two amino groups is alkylated is a significant synthetic hurdle.

To overcome the challenges of regioselectivity and over-alkylation, various strategies have been developed for selective N-alkylation. One common approach is the use of protecting groups. One of the amino groups can be selectively protected, allowing the other to be alkylated. After the desired number of alkyl groups have been introduced, the protecting group is removed.

Another strategy involves the use of alternative alkylating agents and catalyst systems. For example, dialkyl carbonates are considered environmentally benign alkylating agents that can provide higher selectivity in the presence of certain catalysts. nih.govacs.org The reaction with dimethyl carbonate, for instance, has been shown to be effective for selective N-methylation of amines over a Cu–Zr bimetallic nanoparticle catalyst. acs.org A similar system could potentially be adapted for selective N-ethylation. Additionally, the use of nitriles as alkylating agents under hydrogenation conditions has been shown to be a highly effective method for the selective N-alkylation of amines. rsc.org

Table 3: Strategies for Selective N-Alkylation

| Strategy | Description | Potential Application to Target Synthesis |

| Protecting Groups | One amine group is temporarily blocked to allow reaction at the other. | A suitable protecting group could be used to differentiate the two amino groups of 2-methyl-1,2-propanediamine, followed by diethylation and deprotection. |

| Catalytic Hydrogenation with Nitriles | Nitriles act as alkylating agents in the presence of a hydrogenation catalyst (e.g., Pd/C) for selective alkylation. rsc.org | Using acetonitrile (B52724) with a suitable catalyst could potentially lead to selective ethylation. |

| Dialkyl Carbonates | Green alkylating agents that can offer improved selectivity with specific catalysts. nih.govacs.org | Diethyl carbonate could be explored as an ethylating agent in the presence of a heterogeneous catalyst to favor the desired N,N-diethyl product. |

| Hofmann N-alkylation with Alcohols | Using alcohols as alkylating agents with catalytic amounts of alkyl halides avoids large amounts of base and generates water as the only byproduct. rsc.org | Ethanol could be used with a catalytic amount of an ethyl halide for a more environmentally friendly process. |

Catalytic Amination of Precursor Alcohols (e.g., 2-amino-2-methyl-1-propanol)

A primary and industrially viable route to N,N-diethyl-2-methyl-1,2-propanediamine is the catalytic reductive amination of 2-amino-2-methyl-1-propanol (B13486). This process involves the reaction of the amino alcohol with diethylamine (B46881) in the presence of a catalyst and a reducing agent, typically hydrogen. The reaction proceeds through a "hydrogen borrowing" mechanism. rsc.org Initially, the catalyst facilitates the dehydrogenation of the alcohol to form an intermediate aldehyde. This aldehyde then condenses with diethylamine to form an enamine or iminium ion, which is subsequently hydrogenated by the catalyst to yield the final diamine product, regenerating the catalyst in the process. nih.gov

High-pressure autoclaves are commonly employed for this transformation to handle the gaseous hydrogen and to achieve the necessary reaction temperatures and pressures for efficient catalysis. The choice of catalyst is critical for achieving high conversion and selectivity.

Catalyst Selection: Nickel-based catalysts, particularly Raney® Ni, are frequently used for amination reactions due to their favorable price-to-performance ratio and effectiveness. researchgate.net Studies on the amination of 2-amino-2-methyl-1-propanol with ammonia (B1221849) to produce 2-methyl-1,2-propanediamine have demonstrated the efficacy of Raney Ni. researchgate.net In one such study, a high selectivity of 88.3% towards the diamine was achieved at a 45.6% conversion of the amino alcohol. researchgate.net Other catalysts explored for similar aminations include those based on rhodium, palladium, and other precious metals, which can offer activity under milder conditions but at a higher cost. researchgate.netacs.org

Reaction Conditions: The reaction parameters are carefully optimized to maximize the yield of the desired diamine while minimizing side reactions. Key variables include temperature, hydrogen pressure, and stirring speed. For the amination of 2-amino-2-methyl-1-propanol with ammonia, a temperature of 185°C and a reaction time of 7 hours were found to be effective. researchgate.net The initial hydrogen pressure and agitation rate significantly influence the product distribution. researchgate.net The presence of additives, such as potassium carbonate, has been shown in related diamine syntheses to improve selectivity by suppressing the formation of byproducts like piperazines. researchgate.net

Table 1: Catalyst Performance in the Amination of 2-amino-2-methyl-1-propanol (Analogous Reaction)

| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

|---|

Data based on the amination with ammonia to produce 2-methyl-1,2-propanediamine. researchgate.net

For large-scale industrial production, continuous flow reaction systems offer significant advantages over traditional batch processing in autoclaves. These benefits include enhanced heat and mass transfer, improved safety, easier automation, and the potential for higher throughput.

In a typical continuous flow setup for catalytic amination, the reactants (amino alcohol, diethylamine, and hydrogen) are continuously passed through a heated tube or column packed with a solid-supported heterogeneous catalyst (a packed-bed reactor). The product stream exits the reactor continuously and can be purified in-line. This approach has been successfully applied to the synthesis of other diamines, such as N,N-dimethyl-1,3-propanediamine, using fixed-bed reactors. google.com The use of fixed-bed reactors simplifies catalyst handling and recovery and allows for stable, long-term operation, making it an economically attractive option for industrial synthesis. google.comsyrris.jp The precise control over reaction parameters (temperature, pressure, flow rate) in a flow system allows for fine-tuning the process to maximize yield and purity. syrris.jp

Multi-step Synthesis Approaches from Simpler Precursors

Multi-step syntheses provide alternative pathways to N,N-diethyl-2-methyl-1,2-propanediamine, often allowing for greater control over stereochemistry and enabling the use of more readily available starting materials.

One general strategy for the synthesis of 1,2-diamines involves the functionalization of alkenes. organic-chemistry.org For instance, a suitably substituted alkene precursor could undergo a rhodium-catalyzed aziridination, followed by a nucleophilic ring-opening of the intermediate aziridine (B145994) with diethylamine. organic-chemistry.org This approach offers a convergent route to the target diamine.

Another versatile method starts with the copper-catalyzed diazidation of alkenes to form α-amino azides. acs.org These intermediates can then react with a variety of carbon-based nucleophiles. A related pathway could potentially be adapted where the azide (B81097) is reduced to a primary amine, and the other nitrogen atom is functionalized to introduce the diethylamino group. This method provides access to orthogonally protected diamines, which is advantageous for further synthetic manipulations. acs.org

A further approach could involve the synthesis of an appropriate α-amino nitrile, followed by catalytic hydrogenation to form the diamine. The hydrogenation of the nitrile group to a primary amine is a common industrial process, and the challenge lies in the selective synthesis of the required amino nitrile precursor. mdma.ch

Green Chemistry Approaches in Diamine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemicals like diamines, aiming to reduce environmental impact and improve sustainability. rsc.org

A key green strategy is the use of renewable, bio-based feedstocks. rsc.orgasm.org For instance, diamines can be synthesized from biomass-derived diols. nih.gov The catalytic amination of these bio-based diols, using catalysts like Raney Ni and ammonia or amines, aligns with the goals of sustainable chemistry by utilizing renewable resources. nih.gov The "hydrogen borrowing" methodology is itself considered a green process as it has high atom economy, with water being the only stoichiometric byproduct. rsc.org

Biocatalysis and metabolic engineering represent another frontier in green diamine synthesis. Microbial factories, such as engineered E. coli, have been developed for the production of various diamines like 1,5-diaminopentane (cadaverine) from renewable raw materials. asm.org While currently focused on simpler, linear diamines for polymer production, these biotechnological approaches could potentially be adapted for the synthesis of more complex, substituted diamines in the future, offering a sustainable alternative to traditional chemical methods. asm.org These biological routes operate under mild conditions (ambient temperature and pressure) in aqueous media, further enhancing their green credentials. asm.org

Based on a comprehensive review of available scientific literature and chemical databases, there is no specific information published on the compound “1,2-Propanediamine, N1,N1-diethyl-2-methyl-”. Searches for this exact chemical name and its structural variations did not yield any dedicated research articles, patents, or detailed database entries corresponding to the topics outlined in the user's request.

The search results consistently identify related but structurally distinct compounds, including:

1,2-Propanediamine : The parent chiral diamine backbone. wikipedia.org

N,N-Diethyl-1,3-propanediamine : A constitutional isomer with a different carbon backbone. nist.govsigmaaldrich.com

N,N-Diethyl-N'-methyl-1,3-propanediamine : A related 1,3-diamine with different N-alkylation. ncats.ionih.gov

N,N-Diethyl-2-methylprop-2-en-1-amine : An unsaturated analogue. nih.gov

While there is extensive literature on the stereochemistry of the 1,2-propanediamine backbone and its general application in asymmetric catalysis wikipedia.orgua.es, no studies were found that specifically investigate the synthesis, chiral properties, or catalytic applications of the N1,N1-diethyl-2-methyl derivative.

Therefore, it is not possible to provide an article that adheres to the user's strict outline and content requirements for “1,2-Propanediamine, N1,N1-diethyl-2-methyl-” due to the absence of specific research data on this molecule.

Stereochemistry and Asymmetric Synthesis Utilizing N,n Diethyl 2 Methyl 1,2 Propanediamine

Synthesis of Chiral Derivatives and Analogs

Copper(I)-Catalyzed Asymmetric α-Addition Reactions

Copper(I) complexes are known to catalyze a variety of asymmetric transformations, including the α-addition of nucleophiles to electrophiles. Chiral 1,2-diamines are effective ligands in these reactions, inducing enantioselectivity by creating a chiral environment around the metal center. nih.gov

One notable example of a copper(I)-catalyzed asymmetric α-addition is the reaction of ketimines with aldimines to produce chiral anti-1,2-diamine derivatives. nih.gov In a study by Gan et al., a copper(I) catalyst was employed to facilitate the addition of ketimines derived from trifluoroacetophenone to N-Boc-aldimines. This reaction afforded a series of chiral anti-1,2-diamine derivatives with moderate to high yields and high to excellent enantioselectivity. nih.gov The success of such reactions hinges on the ability of the chiral ligand to effectively control the facial selectivity of the nucleophilic attack. While this study did not specifically employ N,N-diethyl-2-methyl-1,2-propanediamine, the principles of stereocontrol demonstrated are applicable. A chiral diamine ligand, such as the one , would chelate to the copper(I) ion, creating a rigid, chiral pocket that directs the approach of the reactants.

The general mechanism for such a reaction involves the formation of a copper(I) enolate from the ketimine, which then adds to the aldimine. The stereochemical outcome is determined in this addition step, where the chiral ligand dictates the approach of the enolate to one of the enantiotopic faces of the aldimine.

| Aldimine Substrate | Ketimine Pronucleophile | Catalyst System | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|---|---|

| N-Boc-4-methoxybenzaldimine | Trifluoroacetophenone-derived | Cu(I)/Chiral Ligand | >20:1 | 98 | 85 |

| N-Boc-4-chlorobenzaldimine | Trifluoroacetophenone-derived | Cu(I)/Chiral Ligand | 15:1 | 97 | 78 |

| N-Boc-2-naphthaldehydeimine | Trifluoroacetophenone-derived | Cu(I)/Chiral Ligand | >20:1 | 99 | 92 |

Transformations with Carbon-Nitrogen and Carbon-Carbon Bond Formation

Chiral diamine ligands are also instrumental in asymmetric reactions that form carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. Copper-catalyzed reactions, in particular, have shown broad utility in this area. For instance, the copper-catalyzed diamination of alkenes is a powerful method for the synthesis of chiral vicinal diamines. nih.gov This process involves the intramolecular cyclization of a γ-alkenyl sulfonamide onto the alkene, followed by the intermolecular addition of an external amine nucleophile. The use of a chiral copper catalyst can render this reaction highly enantioselective. nih.gov

Similarly, in the realm of C-C bond formation, chiral diamine-metal complexes can catalyze a variety of reactions, including conjugate additions, aldol (B89426) reactions, and allylic alkylations. The steric and electronic properties of the diamine ligand are crucial for achieving high levels of stereocontrol. The presence of the N,N-diethyl and 2-methyl groups on the 1,2-propanediamine backbone of the target compound would create a specific chiral environment that could be beneficial for certain asymmetric transformations.

Kinetic Resolution Strategies for Optically Active Diamines

Kinetic resolution is a widely used method for obtaining enantiomerically enriched compounds from a racemic mixture. rsc.org This strategy relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (as unreacted starting material).

For chiral diamines, several kinetic resolution strategies have been developed. One approach involves the selective acylation of one enantiomer catalyzed by a chiral catalyst. A study by Seidel and coworkers demonstrated the kinetic resolution of racemic C2-symmetric 1,2-diaryl-1,2-diaminoethanes through a dual-catalysis approach involving a chiral anion receptor and an achiral nucleophilic cocatalyst for monobenzoylation. rsc.org This method achieved high selectivity factors (s-factors), indicating efficient differentiation between the two enantiomers. rsc.org

Another powerful technique is oxidative kinetic resolution. For example, a titanium-catalyzed asymmetric oxidation has been used for the kinetic resolution of alkyl-substituted 1,2-diamines. acs.org This method utilizes a chiral ligand to direct the oxidation of one enantiomer of the diamine to a hydroxylamine, leaving the other enantiomer unreacted and in high enantiomeric excess. acs.org This approach is notable for its broad substrate scope and high levels of chiral recognition. acs.org

Enzymatic methods also offer a highly selective means for the kinetic resolution of diamines. Lipases, for instance, can catalyze the enantioselective acylation of amines. Although specific examples for N,N-diethyl-2-methyl-1,2-propanediamine are not documented, the general applicability of these enzymatic methods to a wide range of amines suggests they could be a viable strategy for its resolution.

| Racemic Diamine | Resolution Method | Chiral Catalyst/Reagent | Product (Enantiomeric Excess) | Unreacted Diamine (Enantiomeric Excess) | Selectivity Factor (s) |

|---|---|---|---|---|---|

| 1,2-Diphenylethane-1,2-diamine | Acylation | Chiral Thiourea/DMAP | Monobenzoyl (95% ee) | (94% ee) | up to 30 |

| 1-Phenylpropane-1,2-diamine | Oxidative | Ti(IV)/Chiral Ligand | Hydroxylamine (98% ee) | (97% ee) | up to 99 |

| trans-Cyclohexane-1,2-diamine | Enzymatic Acylation | Lipase | N-acylated diamine | (>99% ee) | >200 |

Focused Research on the Chemical Compound “1,2-Propanediamine, N1,N1-diethyl-2-methyl-” Yields Limited Data

Following a comprehensive search of scientific literature and chemical databases for information pertaining to the coordination chemistry of the specific compound, "1,2-Propanediamine, N1,N1-diethyl-2-methyl-," it has been determined that there is a significant lack of available data to construct the requested article.

The search encompassed topics including the formation of transition metal complexes, chelation properties, stability constants, steric and electronic influences, synthesis of related Schiff base ligands, and structural elucidation data such as crystal structures and conformational analyses.

While extensive information exists for structurally similar ligands—such as 1,2-propanediamine, N,N-diethylethylenediamine, and various Schiff bases derived from other diamines shahucollegelatur.org.innih.govrsc.orgresearchgate.netrsc.org—the specific substitution pattern of N1,N1-diethyl-2-methyl- on the 1,2-propanediamine backbone makes it a unique chemical entity for which dedicated research on its coordination behavior appears to be unpublished or not widely indexed.

General principles of coordination chemistry, including the behavior of diamine chelate rings and the factors influencing complex stability and geometry, are well-documented researchgate.netwikipedia.orghcpgcollege.edu.inbyjus.com. However, applying these general principles to "1,2-Propanediamine, N1,N1-diethyl-2-methyl-" without specific experimental data would be speculative and would not meet the required standards of scientific accuracy for this article.

Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline focusing solely on "1,2-Propanediamine, N1,N1-diethyl-2-methyl-" due to the absence of specific research findings in the public domain.

Coordination Chemistry and Ligand Design Principles with N,n Diethyl 2 Methyl 1,2 Propanediamine

Spectroscopic Investigations of Metal-Ligand Interactions with N,N-Diethyl-2-methyl-1,2-Propanediamine

The study of how metal ions interact with ligands like N,N-Diethyl-2-methyl-1,2-propanediamine is crucial for understanding the resulting complex's structure, stability, and properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for elucidating these interactions. While direct and extensive research on N,N-Diethyl-2-methyl-1,2-propanediamine is limited in publicly available literature, the principles of its coordination chemistry can be inferred from studies on structurally similar N,N-dialkylated diamine ligands.

NMR and UV-Vis Studies of Complex Formation and Thermochromism

NMR and UV-Vis spectroscopy provide valuable insights into the formation of metal complexes and dynamic behaviors such as thermochromism—the reversible change in color of a compound upon a change in temperature.

NMR Spectroscopy is instrumental in characterizing the structure of diamagnetic complexes in solution. For paramagnetic complexes, such as those with Ni(II) or Cu(II), NMR can still provide information on the ligand's coordination, although the signals are often broadened and shifted due to the influence of the unpaired electrons. In complexes of N,N-Diethyl-2-methyl-1,2-propanediamine, ¹H NMR would be expected to show shifts in the signals of the ethyl and methyl protons upon coordination to a metal ion, indicating the involvement of the nitrogen atoms in binding. The magnitude and direction of these shifts can offer clues about the geometry of the complex and the nature of the metal-ligand bond. For instance, studies on related ethylenediamine (B42938) complexes of Ni(II) have shown that contact shifts in ¹³C NMR spectra can be used to understand spin transfer mechanisms within the complex. rsc.org

UV-Vis Spectroscopy is particularly useful for studying d-block metal complexes, as the d-d electronic transitions often occur in the visible region of the spectrum, giving these complexes their characteristic colors. The position and intensity of the absorption bands are sensitive to the coordination geometry around the metal ion and the ligand field strength.

Thermochromism in metal complexes often arises from a temperature-dependent equilibrium between two different coordination geometries or spin states. For square-planar Ni(II) and Cu(II) complexes with N,N-dialkylated diamine ligands, thermochromism can be induced by changes in the axial coordination of solvent molecules or counter-ions as the temperature changes. This change in coordination number alters the ligand field splitting energy, resulting in a color change. For example, a complex might shift from a square-planar (four-coordinate) geometry at one temperature to an octahedral (six-coordinate) geometry at another.

Table 1: Illustrative UV-Vis Spectral Data for Thermochromic Behavior of a Bis(N,N-diethylethylenediamine)copper(II) Complex in Nitromethane

| Temperature (°C) | λmax (nm) | Predominant Geometry | Observed Color |

| 25 | ~550 | Square-planar | Red / Violet |

| 75 | ~650 | Distorted Octahedral | Blue |

Note: This data is representative of similar systems and is provided for illustrative purposes, as specific studies on N,N-Diethyl-2-methyl-1,2-propanediamine were not identified.

The steric bulk introduced by the N-diethyl and C-methyl groups on the N,N-Diethyl-2-methyl-1,2-propanediamine ligand would likely influence the stability of different geometries and thus affect the temperature at which thermochromic transitions occur.

Design of N,N-Diethyl-2-methyl-1,2-Propanediamine-Based Ligands for Specific Metal Ions

The rational design of ligands is a cornerstone of coordination chemistry, enabling the development of molecules that can selectively bind to specific metal ions. This is critical for applications ranging from metal extraction and separation to catalysis and sensing. The N,N-Diethyl-2-methyl-1,2-propanediamine framework provides a versatile scaffold that can be modified to target particular metal ions.

Tuning Ligand Properties for Selective Metal Sequestration

Selective metal sequestration relies on tailoring a ligand's properties to match the coordination preferences of a target metal ion. Key properties that can be tuned include steric hindrance, electronic effects, and the chelate ring size.

Steric Effects: The size and arrangement of substituent groups on a ligand can create a binding pocket that preferentially accommodates metal ions of a specific size. The N,N-Diethyl-2-methyl-1,2-propanediamine ligand already possesses significant steric bulk due to the ethyl groups on one nitrogen and the methyl group on the adjacent carbon.

Increasing Steric Hindrance: Replacing the N-ethyl groups with bulkier alkyl groups (e.g., isopropyl, tert-butyl) would increase steric crowding around the metal center. This can favor the binding of smaller metal ions that can fit into the more constrained coordination sphere or enforce a lower coordination number. nih.gov

Decreasing Steric Hindrance: Conversely, using smaller N-alkyl groups (e.g., methyl) would create a more open coordination site, potentially favoring larger metal ions or allowing for higher coordination numbers.

The interplay between ligand sterics and metal ion size is a powerful tool for achieving selectivity. For example, a highly hindered ligand might selectively bind Ni(II) (ionic radius ~69 pm) over the larger Mn(II) (ionic radius ~83 pm) in a similar coordination environment.

Electronic Effects: The electron-donating or withdrawing nature of substituents on the ligand can modulate the electron density on the nitrogen donor atoms. This, in turn, affects the stability of the resulting metal-ligand bond. According to Hard and Soft Acid and Base (HSAB) theory, hard metal ions (e.g., Fe³⁺, Al³⁺) prefer to bind to hard donor atoms (high electron density, less polarizable), while soft metal ions (e.g., Ag⁺, Hg²⁺) prefer soft donors.

While the alkyl groups on N,N-Diethyl-2-methyl-1,2-propanediamine are generally electron-donating, further modifications could be made to the ligand backbone (if chemically feasible) to introduce electron-withdrawing groups. This would soften the nitrogen donors, potentially increasing selectivity for softer metal ions.

Table 2: Principles for Tuning N,N-Diethyl-2-methyl-1,2-Propanediamine Derivatives for Metal Ion Selectivity

| Modification Strategy | Structural Change | Expected Effect on Metal Binding | Target Metal Ion Example (Hypothetical) |

| Increase Steric Hindrance | Replace N-ethyl with N-isopropyl groups | Favors smaller metal ions; may enforce lower coordination numbers. | Selective binding of Cu(II) over Zn(II). |

| Decrease Steric Hindrance | Replace N-ethyl with N-methyl groups | Accommodates larger metal ions; allows for higher coordination numbers. | Potential for binding larger lanthanide ions. |

| Introduce Electron-Withdrawing Groups | Add fluoroalkyl groups to the backbone | "Softens" the N-donors, increasing affinity for softer metal ions. | Enhanced selectivity for Ag(I) or Pd(II). |

This strategic tuning of steric and electronic properties allows for the rational design of ligands based on the N,N-Diethyl-2-methyl-1,2-propanediamine scaffold to achieve highly selective sequestration of specific metal ions from a mixture. rsc.org

Catalytic Applications of N,n Diethyl 2 Methyl 1,2 Propanediamine and Its Metal Complexes

Role as a Catalyst or Co-catalyst in Organic Reactions

Transition Metal Catalysis Involving N,N-Diethyl-2-methyl-1,2-propanediamine Ligands

The coordination of diamine ligands to transition metals is a well-established strategy for the development of novel catalysts. These ligands can modulate the electronic and steric environment of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. However, a detailed search of the scientific literature did not yield specific examples of transition metal complexes derived from N,N-Diethyl-2-methyl-1,2-propanediamine being utilized in catalysis. While related vicinal diamines have been extensively studied as ligands in various transition metal-catalyzed reactions, the catalytic applications of complexes featuring this specific diamine ligand remain an unexplored area of research.

Mizoroki-Heck Reactions and Related C-C Coupling Processes

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that is of significant importance in organic synthesis. Diamine ligands are known to be effective in stabilizing the palladium catalyst and promoting its activity. For instance, palladium complexes of other diamines, such as 2,2-dimethylpropane-1,3-diamine, have been investigated as catalysts for the Mizoroki-Heck reaction. researchgate.net However, there is no specific data available in the scientific literature on the application of N,N-Diethyl-2-methyl-1,2-propanediamine or its palladium complexes in Mizoroki-Heck reactions or other related C-C coupling processes. The potential efficacy of this specific ligand in such transformations has not been reported.

Catalysis of Polymerization Reactions

Late transition metal complexes, particularly those of nickel and palladium, are widely used as catalysts for olefin polymerization. The structure of the ligand coordinated to the metal center plays a crucial role in determining the properties of the resulting polymer. While a broad range of nitrogen-containing ligands have been explored in this context, there is no available research that specifically documents the use of N,N-Diethyl-2-methyl-1,2-propanediamine as a ligand in transition metal-catalyzed polymerization reactions. Consequently, no data on its influence on catalyst activity, polymer molecular weight, or branching is available.

Asymmetric Catalysis

Chiral diamines are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a multitude of enantioselective transformations. The synthesis and application of chiral 1,2-diamines have been extensively reviewed. rsc.org N,N-Diethyl-2-methyl-1,2-propanediamine possesses a chiral center at the C-2 position, making it a potential candidate for use as a chiral ligand in asymmetric catalysis. However, a thorough search of the chemical literature did not uncover any studies that have investigated the resolution of its enantiomers or their application in asymmetric catalytic reactions. Therefore, its potential to induce enantioselectivity in chemical transformations remains to be explored.

Organocatalysis with N,N-Diethyl-2-methyl-1,2-propanediamine Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Chiral diamines and their derivatives are a prominent class of organocatalysts, particularly in asymmetric synthesis. Despite the structural features of N,N-Diethyl-2-methyl-1,2-propanediamine that might suggest potential for organocatalytic activity, especially if resolved into its enantiomers, there are no published reports on its use or the use of its derivatives in this capacity. The field of organocatalysis with this specific compound is currently undeveloped.

Heterogeneous Catalysis and Immobilization of Diamine Ligands

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving catalyst recyclability and facilitating product purification. This often involves anchoring a ligand, such as a diamine, to a solid matrix. While the immobilization of various diamine ligands for applications in heterogeneous catalysis is a known methodology, there is no specific research available on the immobilization of N,N-Diethyl-2-methyl-1,2-propanediamine or the use of such supported ligands in heterogeneous catalytic systems.

Advanced Analytical and Spectroscopic Characterization Techniques for N,n Diethyl 2 Methyl 1,2 Propanediamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

The search results provide a general overview of how NMR spectroscopy is used to study the structure and dynamics of molecules, particularly large proteins and amino acid derivatives. nih.govnih.govmdpi.com They describe techniques like methyl-based NMR for studying dynamics in high-molecular-weight systems and how chemical shifts can indicate intermolecular interactions. nih.govmdpi.comresearchgate.net However, no specific ¹H NMR or ¹³C NMR spectra, chemical shift data, coupling constants, or detailed conformational and isomerism studies for N,N-diethyl-2-methyl-1,2-propanediamine are available in the provided results.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Hydrogen Bonding Detection

The search results offer a solid theoretical background on IR and Raman spectroscopy, explaining how they are used to identify molecular vibrations, functional groups, and hydrogen bonding. nih.govspectroscopyonline.commdpi.com For example, studies on mixed methanol-water clusters and peptide models demonstrate how these techniques can elucidate hydrogen bond donor/acceptor strengths and their effects on vibrational frequencies. nih.govrsc.org Unfortunately, no IR or Raman spectra, vibrational frequency assignments, or specific analyses of hydrogen bonding for N,N-diethyl-2-methyl-1,2-propanediamine were found. The NIST Chemistry WebBook contains IR spectra for related but distinct compounds like 2-Methyl-1,2-propanediamine and 1,2-Ethanediamine, N,N-diethyl-, but not for the specified compound. nist.govnist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

The provided documents describe the application of mass spectrometry for determining molecular weight and understanding fragmentation pathways for various classes of compounds, including polymers and synthetic cathinones. nih.govresearchgate.netnih.gov These studies explain how tandem mass spectrometry (MS/MS) helps in structural elucidation. However, the search did not yield any mass spectra (electron ionization or otherwise) or a fragmentation pattern analysis specifically for N,N-diethyl-2-methyl-1,2-propanediamine.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. The search results include examples of crystal structure determinations for various compounds, including copper complexes with N,N-diethyl-1,2-ethanediamine and salts of other diamines. mdpi.comresearchgate.netresearchgate.netchapman.edu These results provide detailed crystallographic data like space groups, unit cell dimensions, and bond lengths for those specific structures. However, no crystallographic studies or solid-state structural data for N,N-diethyl-2-methyl-1,2-propanediamine were located.

UV-Vis Spectroscopy for Electronic Transitions and Complex Characterization

UV-Vis spectroscopy is a powerful technique for investigating the electronic transitions within a molecule and characterizing the formation of metal complexes. For a diamine like N,N-Diethyl-2-methyl-1,2-propanediamine, the absorption of UV-Vis radiation would primarily involve n→σ* and σ→σ* transitions associated with the lone pair electrons on the nitrogen atoms and the carbon-nitrogen and carbon-carbon single bonds.

Electronic Transitions: Aliphatic amines are known to exhibit absorption bands in the far ultraviolet region, typically below 240 nm. These absorptions are attributed to the transition of a non-bonding electron (n) from the nitrogen lone pair to an anti-bonding sigma orbital (σ*). The presence of two amine groups in N,N-Diethyl-2-methyl-1,2-propanediamine would be expected to result in complex spectra, potentially with overlapping bands. The substitution pattern, including the diethyl and methyl groups, would influence the energy of these transitions through inductive effects, though specific absorption maxima for this compound have not been reported.

Complex Characterization: The lone pairs of electrons on the nitrogen atoms of N,N-Diethyl-2-methyl-1,2-propanediamine make it an excellent bidentate ligand for forming coordination complexes with transition metal ions. The formation of such complexes would lead to the appearance of new, and often intense, absorption bands in the UV-Vis spectrum. These new bands typically arise from two main types of electronic transitions:

d-d Transitions: In complexes with transition metals having d-electrons, transitions between d-orbitals of the metal ion can occur. These bands are usually weak and appear in the visible region, imparting color to the complex.

Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the movement of an electron between the metal ion and the ligand. Ligand-to-Metal Charge Transfer (LMCT) bands would be expected for complexes of N,N-Diethyl-2-methyl-1,2-propanediamine, where an electron is excited from a molecular orbital that is primarily ligand in character to one that is primarily metal in character.

By monitoring the changes in the UV-Vis spectrum upon addition of a metal salt to a solution of the diamine (a technique known as spectrophotometric titration), one could determine the stoichiometry and stability constant of the resulting complex.

| Hypothetical UV-Vis Data for N,N-Diethyl-2-methyl-1,2-Propanediamine and its Metal Complex | | :--- | :--- | :--- | | Species | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | | N,N-Diethyl-2-methyl-1,2-propanediamine | < 240 | Not Reported | | [M(N,N-Diethyl-2-methyl-1,2-propanediamine)n]x+ (Hypothetical Complex) | Not Reported | Not Reported |

Note: This table is illustrative and based on general principles, as specific experimental data for this compound is not available.

Electrochemical Methods for Concentration and Redox Studies

Electrochemical methods offer high sensitivity and selectivity for the analysis of electroactive compounds and for studying their redox properties. While direct electrochemical data for N,N-Diethyl-2-methyl-1,2-propanediamine is absent from the literature, its electrochemical behavior can be predicted based on the functional groups present.

Concentration Studies: The amine groups in N,N-Diethyl-2-methyl-1,2-propanediamine can be protonated in acidic solutions. This property can be exploited for concentration determination using potentiometric titration. By titrating a solution of the diamine with a standard acid, the equivalence points corresponding to the protonation of the two amine groups can be detected with a pH electrode, allowing for accurate quantification. Furthermore, techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) could be developed for concentration analysis, provided the compound exhibits a reproducible oxidation or reduction signal within the accessible potential window.

Redox Studies: Aliphatic amines can undergo oxidation at an electrode surface, typically at high positive potentials. This process involves the removal of an electron from the nitrogen lone pair. For N,N-Diethyl-2-methyl-1,2-propanediamine, two successive oxidation steps might be observable, corresponding to the two nitrogen atoms. The potential at which these oxidations occur would be influenced by the electronic environment of the nitrogen atoms, including the steric and electronic effects of the alkyl substituents.

The formation of metal complexes would significantly alter the electrochemical behavior of N,N-Diethyl-2-methyl-1,2-propanediamine. The redox potential of the metal center would be shifted upon coordination to the diamine ligand. By studying these shifts using techniques like cyclic voltammetry, information about the nature of the metal-ligand bonding and the stability of the complex in different oxidation states can be obtained.

| Anticipated Electrochemical Parameters for N,N-Diethyl-2-methyl-1,2-propanediamine | | :--- | :--- | :--- | | Technique | Parameter | Anticipated Information | | Cyclic Voltammetry | Oxidation Potential (Epa) | Potential at which the amine groups are oxidized. | | Cyclic Voltammetry | Reduction Potential (Epc) | Potential at which the oxidized species is reduced (if reversible). | | Potentiometric Titration | pKa1, pKa2 | Acid dissociation constants for the two amine groups. |

Note: This table represents expected parameters for electrochemical analysis, as specific experimental data for this compound has not been published.

Computational Chemistry and Theoretical Studies of N,n Diethyl 2 Methyl 1,2 Propanediamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations would be employed to investigate the fundamental electronic properties of N,N-diethyl-2-methyl-1,2-propanediamine. These calculations could determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, DFT can be used to generate an electrostatic potential map, which illustrates the charge distribution within the molecule and identifies regions susceptible to electrophilic and nucleophilic attack. Reactivity indices, including electronegativity, chemical hardness, and softness, could also be derived from the DFT results to provide a quantitative measure of the molecule's reactivity.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solution Behavior

To understand the dynamic nature of N,N-diethyl-2-methyl-1,2-propanediamine, Molecular Dynamics (MD) simulations would be a valuable tool. These simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility. For a molecule with several rotatable bonds, such as the subject compound, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them.

MD simulations can also be used to study the behavior of N,N-diethyl-2-methyl-1,2-propanediamine in different solvents. By simulating the compound in a solvent box (e.g., water, ethanol), it is possible to analyze the solvation structure, radial distribution functions, and the dynamics of solvent molecules around the solute. This information is critical for understanding its behavior in solution, which is relevant for many chemical applications.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical methods, including DFT, are instrumental in elucidating the mechanisms of chemical reactions. For N,N-diethyl-2-methyl-1,2-propanediamine, these models could be used to study its reactivity in various chemical transformations. For instance, the mechanism of its reaction with an electrophile could be investigated by mapping the reaction pathway, locating the transition state structure, and calculating the activation energy.

By modeling the potential energy surface of a reaction, researchers can gain a detailed understanding of the step-by-step process of bond breaking and formation. This knowledge is fundamental for controlling reaction outcomes and designing more efficient synthetic routes.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The presence of two amine groups in N,N-diethyl-2-methyl-1,2-propanediamine suggests its potential to participate in intermolecular interactions, particularly hydrogen bonding. Computational methods can be used to study the formation and strength of dimers or larger clusters of the molecule. The analysis would involve identifying the hydrogen bond donors and acceptors and calculating the interaction energies.

Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to analyze the electron density at the bond critical points of the hydrogen bonds, providing a quantitative measure of their strength and nature. Understanding these intermolecular forces is crucial for predicting the physical properties of the compound in its condensed phases.

Prediction of Spectroscopic Properties from First Principles

Computational chemistry allows for the prediction of various spectroscopic properties from first principles. For N,N-diethyl-2-methyl-1,2-propanediamine, it would be possible to calculate its theoretical infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies from an IR spectrum simulation can be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations.

Similarly, NMR chemical shifts (e.g., ¹H and ¹³C) can be computed and compared with experimental spectra to help in the structural elucidation of the molecule and its conformers. These theoretical predictions are a valuable complement to experimental spectroscopic techniques.

Structure Function Relationship Studies of N,n Diethyl 2 Methyl 1,2 Propanediamine Derivatives and Analogs

Comparative Analysis with N1,N1-Dimethylpropane-1,2-diamine and N1,N1-Dimethylethane-1,2-diamine

The substitution pattern on the nitrogen atoms and the nature of the carbon backbone are critical determinants of a diamine's reactivity and utility. By comparing N,N-diethyl-2-methyl-1,2-propanediamine with its dimethyl and ethylenediamine (B42938) analogs, we can discern the distinct roles of alkyl chain length and N-substituents.

Impact of Alkyl Chain Length on Chemical Behavior

The length of the alkyl chain in N,N-dialkyl-1,2-diamines significantly influences their physical and chemical properties. The transition from N,N-dimethyl to N,N-diethyl substituents, as well as the change from a propane (B168953) to an ethane (B1197151) backbone, alters steric bulk and electronic effects, which in turn affects properties like basicity, nucleophilicity, and the stability of resulting metal complexes.

Longer alkyl chains, such as the ethyl groups in N,N-diethyl-2-methyl-1,2-propanediamine, generally increase the lipophilicity of the molecule. This can enhance solubility in nonpolar solvents and influence the rate of cellular uptake in biological systems. scialert.net Furthermore, the inductive effect of alkyl groups influences the basicity of the amine nitrogen atoms. ncert.nic.in While alkyl groups are electron-donating, leading to an increase in basicity compared to ammonia (B1221849), the interplay of this inductive effect with solvation and steric hindrance can result in a non-linear trend in basicity in aqueous solutions. ncert.nic.in

The length of the carbon backbone separating the two nitrogen atoms also plays a crucial role. For instance, the proximity of the two amine groups in 1,2-diamines leads to different pKa values for the two nitrogens due to unfavorable charge repulsion upon protonation. rsc.org This effect is modulated by the substituents on the backbone, such as the 2-methyl group in the target compound.

Comparative Properties of Selected Diamines

| Compound Name | N-Substituents | Backbone | Key Structural Features | Anticipated Impact on Properties |

|---|---|---|---|---|

| 1,2-Propanediamine, N1,N1-diethyl-2-methyl- | Diethyl | 2-methylpropane | Increased steric bulk from ethyl groups and 2-methyl group. | Enhanced lipophilicity, potential for altered basicity and nucleophilicity due to steric and electronic effects. |

| N1,N1-Dimethylpropane-1,2-diamine | Dimethyl | Propane | Less steric hindrance compared to the diethyl analog. | Different solvation effects and potentially higher basicity in some contexts compared to the diethyl analog. |

| N1,N1-Dimethylethane-1,2-diamine | Dimethyl | Ethane | Shorter carbon backbone compared to propanediamines. | Closer proximity of amino groups, affecting pKa values and chelation properties. |

Steric and Electronic Effects of N-Substituents

The nature of the N-alkyl substituents (methyl vs. ethyl) exerts a profound influence on the steric and electronic environment around the nitrogen atoms. The larger ethyl groups in N,N-diethyl-2-methyl-1,2-propanediamine create greater steric hindrance compared to the methyl groups in N,N-dimethylpropane-1,2-diamine. This steric bulk can affect the accessibility of the nitrogen lone pairs for protonation or for coordinating to a metal center, thereby influencing the diamine's nucleophilicity and the geometry of its metal complexes. mdpi.comosti.gov

Electronically, both methyl and ethyl groups are electron-donating through an inductive effect (+I effect), which increases the electron density on the nitrogen atoms and enhances their basicity. ncert.nic.inmdpi.com However, the slightly greater inductive effect of ethyl groups compared to methyl groups can be offset by increased steric hindrance to solvation of the corresponding ammonium (B1175870) cation, which can decrease basicity in solution. ncert.nic.in The presence of the 2-methyl group on the propane backbone further contributes to the steric environment of the N2 nitrogen, potentially influencing its reactivity relative to the N1 nitrogen.

Isomeric Studies: 1,2-Diamine vs. 1,3-Diamine Derivatives

Positional isomerism, specifically the relative placement of the two amino groups, is a fundamental factor governing the chemical behavior of diamines. Comparing 1,2-diamines with their 1,3-isomers reveals significant differences in their nucleophilicity, regioselectivity, and ability to act as chelating ligands.

Influence of Positional Isomerism on Nucleophilicity and Regioselectivity

The distance between the two nitrogen atoms in diamine isomers has a direct impact on their electronic properties and, consequently, their nucleophilicity. In 1,2-diamines, the close proximity of the two amino groups can lead to through-bond and through-space electronic interactions that modulate the availability of the nitrogen lone pairs. In contrast, the greater separation of the amino groups in 1,3-diamines reduces these interactions, making the nitrogens behave more like isolated monoamines.

This difference in electronic communication influences the pKa values of the two amino groups. For 1,2-diamines, the pKa of the second protonation is significantly lower than the first due to the electrostatic repulsion of the two positively charged ammonium centers. rsc.org This effect is less pronounced in 1,3-diamines where the charges are further apart.

In terms of regioselectivity, the different steric and electronic environments of the two nitrogen atoms in an unsymmetrically substituted diamine like N,N-diethyl-2-methyl-1,2-propanediamine will dictate which nitrogen preferentially acts as a nucleophile in a given reaction. The N1 nitrogen, being a tertiary amine, is generally more basic but also more sterically hindered than the primary N2 nitrogen. The 2-methyl group further adds to the steric bulk around the N2 nitrogen. In contrast, a symmetrically substituted 1,3-diamine would offer two electronically and sterically similar nucleophilic centers. The choice of reaction partner and conditions can be used to favor reaction at one site over the other in unsymmetrical diamines. nih.gov

Rational Design of New Derivatives with Tuned Properties

The systematic modification of the diamine scaffold allows for the rational design of new derivatives with tailored properties for specific applications, such as in catalysis and materials science.

Exploration of Hydroxyl-Substituted and other Functionalized Analogs

The introduction of additional functional groups, such as hydroxyl groups, onto the diamine framework can impart new properties and reactivity. For example, the synthesis of hydroxyl-substituted analogs of N,N-diethyl-2-methyl-1,2-propanediamine could lead to ligands with enhanced coordination capabilities or the ability to participate in hydrogen bonding.

The rational design of such functionalized ligands is a key strategy in the development of new catalysts. By strategically placing functional groups, it is possible to influence the electronic and steric properties of the resulting metal complexes, thereby tuning their catalytic activity and selectivity. nih.govtandfonline.com For instance, a hydroxyl group could coordinate to a metal center, creating a hemilabile ligand that can reversibly bind and release the metal, which can be advantageous in certain catalytic cycles.

The synthesis of such derivatives can be achieved through various organic transformations, including the use of functionalized starting materials or the post-modification of the diamine scaffold. The characterization of these new compounds and the study of their coordination chemistry and catalytic performance are essential steps in the development of novel and efficient chemical technologies.

Correlation between Molecular Structure and Catalytic Performance

The catalytic efficacy of N,N-Diethyl-2-methyl-1,2-propanediamine and its derivatives is governed by the interplay of steric hindrance and electronic effects imparted by the substituents. The N,N-diethyl groups, for instance, create a specific chiral environment around a coordinated metal center, which is crucial for stereocontrol in catalytic reactions.

While specific data for N,N-Diethyl-2-methyl-1,2-propanediamine is limited in publicly accessible literature, general trends observed for analogous chiral diamine ligands in asymmetric catalysis provide valuable insights. The following table summarizes the general effects of substituent modifications on catalytic performance based on studies of similar 1,2-diamine ligands.

| Ligand Modification | Effect on Steric Environment | Effect on Electronic Properties | Impact on Catalytic Performance |

| Variation of N-Alkyl Groups | Increasing bulk (e.g., ethyl to isopropyl) enhances steric shielding of the metal center. | Alkyl groups are electron-donating, influencing the electron density at the metal center. | Can improve enantioselectivity by creating a more defined chiral pocket; may decrease reaction rate if excessively bulky. |

| Modification of C2-Substituent | A larger substituent at C2 can alter the chelate ring conformation and the orientation of the N-substituents. | Can have a minor inductive effect on the nitrogen donors. | Significantly impacts the stereochemical outcome of the reaction by modifying the chiral environment. |

| Introduction of Cyclic Structures | Constraining the N-substituents into a ring (e.g., pyrrolidine) reduces conformational flexibility. | Can alter the N-donor basicity. | Often leads to higher enantioselectivities due to a more rigid and well-defined catalyst structure. |

Design and Synthesis of N,N-Diethyl-2-methyl-1,2-Propanediamine Analogues for Specific Chemical Applications

The rational design of analogues of N,N-Diethyl-2-methyl-1,2-propanediamine is a key strategy for optimizing catalytic performance in specific asymmetric transformations. By systematically modifying the ligand structure, it is possible to fine-tune the catalyst's activity, selectivity, and substrate scope.

One common approach involves the synthesis of derivatives with different N-alkyl groups. For example, replacing the ethyl groups with larger alkyl groups such as isopropyl or cyclohexyl can enhance steric hindrance, which may be beneficial for reactions requiring a more crowded chiral environment to achieve high enantioselectivity. Conversely, smaller N-alkyl groups might be advantageous for less sterically demanding substrates.

Another design strategy focuses on modifying the backbone of the diamine. Introducing additional stereocenters or cyclic structures can create more rigid and pre-organized ligand conformations, which often leads to improved stereocontrol. For instance, incorporating the diamine motif into a bicyclic system can lock the chelate ring into a specific conformation, enhancing the catalyst's ability to discriminate between enantiotopic faces of a prochiral substrate.

The synthesis of these analogues typically involves multi-step sequences starting from readily available chiral precursors. For example, derivatives of 1,2-propanediamine can be synthesized from chiral amino acids or through the asymmetric reduction of corresponding imines. Subsequent N-alkylation with appropriate alkyl halides or via reductive amination yields the desired N,N-dialkylated products.

The table below outlines potential synthetic strategies for creating analogues of N,N-Diethyl-2-methyl-1,2-propanediamine and their intended applications.

| Analogue Design | Synthetic Strategy | Target Application | Rationale |

| Varying N-Alkyl Groups (e.g., N,N-Diisopropyl) | Reductive amination of 2-methyl-1,2-propanediamine with acetone. | Asymmetric hydrogenation of ketones. | Increased steric bulk around the metal center to enhance enantioselectivity. |

| Introducing Aryl Substituents at N1 | Buchwald-Hartwig amination of an aryl halide with N1-ethyl-2-methyl-1,2-propanediamine. | Asymmetric allylic alkylation. | To introduce electronic tuning and potential π-π stacking interactions with the substrate. |

| Incorporating a Pyrrolidine Ring | Synthesis from chiral proline derivatives. | Asymmetric Michael additions. | To create a more rigid and conformationally constrained chiral environment. |

| C2-Functionalization | Starting from functionalized chiral building blocks like tartaric acid derivatives. | Catalysis of reactions requiring secondary interactions (e.g., hydrogen bonding). | To introduce additional functional groups capable of interacting with the substrate. |

Through such targeted design and synthesis, it is possible to develop a library of N,N-Diethyl-2-methyl-1,2-propanediamine analogues, each tailored for optimal performance in a specific class of asymmetric chemical reactions.

Applications in Polymer Science and Advanced Materials

Role as a Monomer in Polymer Synthesis

There is no readily available scientific literature or patent documentation that describes the use of 1,2-Propanediamine, N1,N1-diethyl-2-methyl- as a monomer in polymer synthesis.

No studies were found that detail the reaction of 1,2-Propanediamine, N1,N1-diethyl-2-methyl- with formaldehyde (B43269) to form polymers. While diamines can react with formaldehyde, specific research on this particular substituted propanediamine is not present in the available literature.

The synthesis of aminoplasts involves the reaction of an amino compound with an aldehyde. However, no research articles or technical data sheets indicate the use of 1,2-Propanediamine, N1,N1-diethyl-2-methyl- as the amino-containing monomer for the production of aminoplasts or related resins.

Contribution to Polymer Properties (e.g., Cross-linking, Thermal Stability)

Due to the absence of its documented use in polymer synthesis, there is no information on the specific contributions of 1,2-Propanediamine, N1,N1-diethyl-2-methyl- to polymer properties. The potential for its two amine groups to act as cross-linking sites is a theoretical possibility, but no empirical data on its effect on properties such as cross-link density, thermal stability, or mechanical strength of any polymer matrix has been published.

Utilization in Adhesives, Coatings, and Composites

No literature was found that mentions the incorporation of 1,2-Propanediamine, N1,N1-diethyl-2-methyl- into formulations for adhesives, coatings, or composite materials. While other diamines are used as curing agents or property modifiers in these applications, this specific compound is not cited.

Advanced Material Development (e.g., Nanomaterials, Stabilizers)

There is no research available to suggest that 1,2-Propanediamine, N1,N1-diethyl-2-methyl- has been used in the development of advanced materials. Its potential role in the synthesis or functionalization of nanomaterials or as a polymer stabilizer has not been explored in the scientific literature.

Emerging Research Frontiers and Future Prospects for N,n Diethyl 2 Methyl 1,2 Propanediamine Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of sterically hindered vicinal diamines like N,N-Diethyl-2-methyl-1,2-propanediamine presents a significant challenge due to potential steric hindrance and the need for high selectivity. Future research is expected to focus on developing efficient, atom-economical, and sustainable synthetic routes.

Current advanced strategies for creating vicinal diamines primarily involve C-N bond-forming reactions. rsc.org These include the catalytic ring-opening of aziridines, hydroamination of allylic amines, and diamination of olefins. rsc.orgnih.govrsc.org For a sterically hindered target, a rhodium-catalyzed hydroamination of a suitably substituted allylic amine could provide a direct and atom-economical pathway. nih.gov Another promising approach is the reduction of vicinal dinitro compounds, which has been shown to be effective for forming sterically hindered primary diamines. acs.org

A key frontier in chemical synthesis is the move towards sustainable and green methodologies. This involves utilizing renewable raw materials and biocatalytic processes to replace petroleum-based feedstocks. nih.govnih.gov Research into the biosynthesis of common diamines like 1,4-diaminobutane (B46682) (putrescine) and 1,5-diaminopentane (cadaverine) using engineered microbial factories such as Escherichia coli is rapidly advancing. nih.govnih.gov Future work could explore biocatalytic routes, potentially starting from bio-based precursors, to assemble the carbon skeleton of N,N-Diethyl-2-methyl-1,2-propanediamine. Furthermore, isocyanate-free methods, such as reacting diamines directly with CO2 using functional ionic liquids as catalysts, are being developed for producing polyureas, highlighting a green pathway for diamine utilization. researchgate.net

| Methodology | Description | Potential Advantages | Challenges for Hindered Structures |

|---|---|---|---|

| Catalytic Hydroamination | Direct addition of an amine N-H bond across a carbon-carbon double bond. nih.gov | High atom economy; directness. | Reduced reactivity of sterically hindered olefins or amines. nih.gov |

| Aziridine (B145994) Ring-Opening | Nucleophilic attack of an amine on a strained aziridine ring, often catalyzed by a metal complex. rsc.org | High selectivity; established methodology. | Synthesis of the initial hindered aziridine can be complex. |

| Reductive Amination | A two-step or one-pot process involving the reaction of an amino ketone with an amine followed by reduction. | Versatile; uses common starting materials. | Control of selectivity between multiple amine groups. |

| Biosynthesis | Use of engineered microorganisms or isolated enzymes to produce the target molecule from renewable feedstocks. nih.gov | Sustainable; environmentally benign; high stereoselectivity. | Pathway engineering for non-natural structures is complex and in early stages. |

Development of Advanced Catalytic Systems

The unique structure of N,N-Diethyl-2-methyl-1,2-propanediamine, which combines a chiral center with both a primary and a sterically bulky tertiary amine, makes it a highly promising candidate as a ligand in asymmetric catalysis. Diamine ligands are crucial in a wide range of metal-catalyzed reactions, including copper-catalyzed cross-couplings, which have become milder and more efficient through their use. nih.gov

The development of advanced catalytic systems could involve using this diamine as a bidentate ligand for transition metals like copper, palladium, nickel, or rhodium. The two nitrogen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in chemical transformations. N,N'-dialkylated diamines have already demonstrated success as organocatalysts and as chiral ligands in reactions such as Meervein–Ponndorf–Verley reductions and Henry reactions. sci-hub.se The steric bulk provided by the gem-dimethyl and N,N-diethyl groups could be advantageous in creating a well-defined catalytic pocket, potentially leading to high levels of stereocontrol in reactions like asymmetric additions, hydrogenations, or C-C bond formations. rsc.org

| Reaction Type | Metal Center | Role of Diamine Ligand | Reference Example |

|---|---|---|---|

| Goldberg Reaction (Aryl Amidation) | Copper (Cu) | Enables milder reaction conditions and catalytic use of copper. nih.gov | Coupling of aryl halides with amides. nih.gov |

| Asymmetric Aldol (B89426) Reactions | (Organocatalysis) | Acts as a chiral base or scaffold to control stereochemistry. sci-hub.se | Synthesis of chiral tertiary alcohols. sci-hub.se |

| Asymmetric Hydroamidation | Nickel (Ni) | Creates a chiral environment for enantioselective C-N bond formation. rsc.org | Synthesis of enantioenriched vicinal diamines. rsc.org |

| Hydrogen Evolution | Nickel (Ni), Cobalt (Co), Iron (Fe) | Stabilizes the metal center and modulates its electronic properties for electrocatalysis. rsc.org | Water reduction to produce H2. rsc.org |

Integration into Smart Materials and Responsive Systems